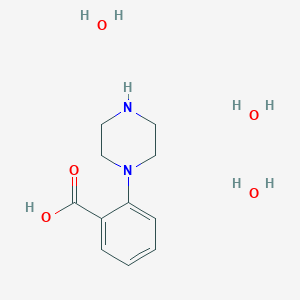

2-(1-Piperazinyl)benzoic acid trihydrate

Description

BenchChem offers high-quality 2-(1-Piperazinyl)benzoic acid trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Piperazinyl)benzoic acid trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperazin-1-ylbenzoic acid;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFOEGYJKMMUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1-Piperazinyl)benzoic acid chemical structure and molecular weight

An In-Depth Technical Guide to 2-(1-Piperazinyl)benzoic Acid: Structure, Properties, and Applications

Introduction

2-(1-Piperazinyl)benzoic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by a benzoic acid core substituted at the ortho-position with a piperazine ring. This unique arrangement provides two distinct reactive sites: a carboxylic acid group and a secondary amine within the piperazine moiety. This duality makes it an exceptionally versatile building block, or scaffold, for the synthesis of more complex molecules with tailored biological activities and material properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its strategic application in research and development.

Part 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application. The identity and key characteristics of 2-(1-Piperazinyl)benzoic acid are summarized below.

Molecular Structure and Identifiers

The compound consists of a benzene ring where a carboxyl group and a piperazine ring are attached to adjacent carbon atoms (an ortho substitution pattern).

Caption: Retrosynthetic analysis of 2-(1-Piperazinyl)benzoic acid.

Exemplary Synthetic Protocol (SₙAr approach):

This protocol describes a general method. Researchers must optimize conditions such as solvent, temperature, and reaction time for their specific scale and equipment.

-

Reagent Preparation: In a nitrogen-flushed reaction vessel, dissolve 2-fluorobenzoic acid (1.0 eq) and an excess of piperazine (3.0-5.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

-

Causality: An excess of piperazine is used to act as both the nucleophile and a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. DMSO is an excellent solvent for SₙAr reactions as it can solvate the cation while leaving the nucleophile relatively free.

-

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

-

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water. Adjust the pH to ~6-7 with a mild acid (e.g., 1M HCl). The isoelectric point will cause the product to precipitate.

-

Causality: The pH adjustment protonates one of the piperazine nitrogens while deprotonating the carboxylic acid, forming a zwitterion with minimal water solubility, thus facilitating its precipitation and isolation from the excess water-soluble piperazine.

-

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Library Synthesis

The true value of 2-(1-Piperazinyl)benzoic acid lies in its role as a scaffold for creating libraries of new chemical entities. The two reactive handles can be addressed sequentially to build molecular diversity. Piperazine itself is a well-known structural motif in many approved drugs, valued for its ability to improve pharmacokinetic properties and engage in hydrogen bonding. [1] Hypothetical Workflow: Parallel Library Synthesis

This workflow outlines how this scaffold can be used to generate a diverse set of compounds for screening.

Caption: Workflow for library synthesis using the target scaffold.

This two-step diversification allows for the rapid exploration of chemical space around a core structure, which is a foundational strategy in modern drug discovery to identify lead compounds with desired biological activity.

Conclusion

2-(1-Piperazinyl)benzoic acid is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined structure, characterized by the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol , offers dual reactivity that researchers can exploit for complex molecular design. [2][3][4]From its logical synthesis via nucleophilic aromatic substitution to its application as a core scaffold in combinatorial chemistry, this compound provides a reliable and versatile platform for developing new pharmaceuticals and advanced materials. Its continued availability from suppliers ensures that it will remain a valuable asset in academic and industrial research laboratories.

References

-

2-(1-piperazinyl)benzoic acid (C11H14N2O2). PubChemLite. [Link]

-

2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3). PubChemLite. [Link]

-

2-Piperazin-1-yl-benzoic acid | 446831-27-2. MilliporeSigma. [Link]

-

2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. [Link]

Sources

- 1. cas 37618-28-3|| where to buy 2-(piperazine-1-carbonyl)benzoic acid [english.chemenu.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Piperazin-1-yl-benzoic acid | CAS 446831-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. PubChemLite - 2-(1-piperazinyl)benzoic acid (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

Anhydrous vs. Trihydrate Forms of 2-(1-Piperazinyl)benzoic Acid: A Technical Guide to Characterization and Implications in Pharmaceutical Development

An in-depth technical guide by a Senior Application Scientist

Introduction: The Critical Role of Solid-State Forms in Pharmaceuticals

In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that can significantly influence its performance and stability. An API can exist in various solid forms, including different crystalline polymorphs, amorphous solids, and solvates. When the entrapped solvent is water, the resulting form is known as a hydrate. The transition between an anhydrous form (containing no water) and a hydrated form (containing one or more water molecules per API molecule) is a common phenomenon that presents both challenges and opportunities in drug development.

This guide uses 2-(1-Piperazinyl)benzoic acid as a representative molecule to explore the core differences between its anhydrous and trihydrate states. While specific data for this compound is used illustratively, the principles and techniques discussed are universally applicable to small molecule APIs. Understanding these differences is paramount for ensuring product consistency, bioavailability, and stability.

The trihydrate form incorporates three water molecules into its crystal lattice for every one molecule of the API. These water molecules are not merely adsorbed on the surface; they are integral components of the crystal structure, often forming specific hydrogen bonds that stabilize the entire lattice. The removal or addition of this water can lead to a phase transformation, resulting in a different solid-state form with distinct properties.

Figure 1: Relationship between anhydrous, trihydrate, and amorphous forms of an API.

Comparative Physicochemical Properties

The integration of water molecules into the crystal lattice fundamentally alters the intermolecular interactions, leading to significant differences in the macroscopic properties of the material. These differences are critical to understand as they directly impact the processing and performance of the API.

| Property | Anhydrous Form | Trihydrate Form | Rationale for Difference |

| Molecular Weight | 206.24 g/mol | 260.28 g/mol | Addition of three water molecules (3 x 18.015 g/mol ). |

| Crystal Structure | Typically more compact, higher density. | Less dense due to the inclusion of water, extensive H-bonding network. | Water molecules create a different packing arrangement and bonding network. |

| Solubility | Generally higher intrinsic solubility. | Often lower intrinsic solubility. | The trihydrate is often more thermodynamically stable in aqueous media, requiring more energy to break the lattice. |

| Dissolution Rate | Can be faster or slower depending on wetting and other factors. | Typically slower due to lower solubility and stable crystal lattice. | Governed by the Noyes-Whitney equation, where solubility is a key parameter. |

| Hygroscopicity | High; thermodynamically driven to absorb water to form the stable hydrate. | Low (non-hygroscopic); already in its stable hydrated state. | The anhydrous form is often metastable at ambient relative humidity (RH). |

| Thermal Stability | Melts at a specific temperature. | Dehydrates at a lower temperature before melting. | The energy input first breaks the bonds holding the water molecules in the lattice. |

| Mechanical Properties | Often harder, more brittle. | May exhibit more plasticity. | The presence of water can act as a plasticizer within the crystal lattice. |

Analytical Techniques for Characterization

A multi-faceted analytical approach is essential to unambiguously identify and characterize the anhydrous and trihydrate forms. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the material's solid-state properties.

Figure 2: A typical analytical workflow for solid-state form characterization.

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying crystalline forms. Each crystalline solid produces a unique diffraction pattern, akin to a fingerprint, based on its crystal lattice structure.

-

Principle: X-rays are diffracted by the planes of atoms in a crystal lattice. The angles and intensities of the diffracted beams are recorded to produce a pattern.

-

Expected Results:

-

Anhydrous Form: Will exhibit a distinct diffraction pattern with characteristic peaks at specific 2θ angles.

-

Trihydrate Form: Will show a completely different pattern due to the altered crystal lattice accommodating water molecules. The presence of one form as an impurity in the other can be detected and quantified.

-

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind approximately 10-20 mg of the sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Instrumentation: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Compare the resulting diffractograms. The anhydrous and trihydrate forms will have unique peak positions and relative intensities.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.

-

TGA Principle: Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile material (like water) in a sample.

-

DSC Principle: Measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting, crystallization, and dehydration.

Expected Results:

| Technique | Anhydrous Form | Trihydrate Form |

| TGA | No significant weight loss until decomposition at high temperatures. | A sharp, stepwise weight loss corresponding to the loss of three water molecules. For 2-(1-Piperazinyl)benzoic acid trihydrate, this would be a loss of ~20.75%. |

| DSC | A single sharp endotherm corresponding to its melting point. | An initial broad endotherm corresponding to the dehydration process, followed by a sharp endotherm at the melting point of the resulting anhydrous form (if it doesn't decompose first). |

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (use a pierced lid for TGA to allow volatiles to escape).

-

Instrumentation: Place the sample pan and an empty reference pan into the instrument.

-

TGA Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge.

-

DSC Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge.

-

Data Analysis: In the TGA thermogram, calculate the percentage weight loss. In the DSC thermogram, identify the onset temperatures and enthalpy changes for all thermal events.

Water Content Analysis: Karl Fischer Titration and DVS

While TGA quantifies total volatile loss, Karl Fischer (KF) titration is specific to water content. Dynamic Vapor Sorption (DVS) assesses the hygroscopicity of the material.

-

Karl Fischer (KF) Titration: An electrochemical titration method that specifically reacts with water. It is highly accurate for quantifying the absolute water content.

-

Expected Results: The trihydrate should yield a water content very close to the theoretical value of 20.75%, while the anhydrous form should have a value <0.5%.

-

-

Dynamic Vapor Sorption (DVS): Measures the change in mass of a sample as it is exposed to a range of relative humidities (RH).

-

Expected Results: The anhydrous form will likely show a significant, sharp increase in mass at a specific RH, indicating water uptake to convert to the trihydrate. The trihydrate form should show minimal mass change across the RH range until very low RH values, where it might begin to dehydrate.

-

Implications for Drug Development and Manufacturing

The choice between developing an anhydrous or a hydrated form of an API is a major strategic decision with far-reaching consequences.

Formulation and Bioavailability

The lower aqueous solubility of the trihydrate form will generally lead to a slower dissolution rate compared to the anhydrous form. According to the Biopharmaceutics Classification System (BCS), if the drug is solubility-limited (BCS Class II or IV), this difference can directly impact its oral bioavailability.

-

Challenge: If the anhydrous form is used in a solid dosage formulation, its high hygroscopicity could lead to an in-situ conversion to the less soluble trihydrate upon storage in humid conditions. This conversion could alter the drug release profile and potentially reduce therapeutic efficacy.

-

Solution: Developing the trihydrate form directly can be advantageous. It is the more stable form in the presence of water and will not convert during manufacturing (e.g., wet granulation) or storage. This ensures consistent product performance.

Figure 3: Potential fate of an unstable anhydrous form during manufacturing and storage.

Manufacturing and Process Control

The mechanical properties of the API influence its behavior during manufacturing processes like milling, blending, and tableting.

-

Anhydrous: Its typically harder nature might lead to challenges during compaction and could be more prone to generating amorphous content during milling due to high mechanical stress.

-

Trihydrate: Its potential for greater plasticity could improve tablet compaction properties. However, the dehydration temperature is a critical process parameter; manufacturing temperatures must be kept well below this point to prevent conversion.

Regulatory and Stability Considerations

Regulatory agencies like the FDA and EMA require strict control over the solid-state form of the API in the final drug product.

-

Control Strategy: The chosen form must be demonstrated to be stable throughout the shelf-life of the product. If the anhydrous form is selected, packaging must be designed to protect it from moisture. If the trihydrate is selected, it must be shown that it does not dehydrate under the recommended storage conditions.

-

Specification: The drug product specification must include a test for polymorphic form (typically XRPD) to ensure that no unintended phase transitions have occurred.

Conclusion

The differences between the anhydrous and trihydrate forms of 2-(1-Piperazinyl)benzoic acid, or any API, are not trivial. They represent distinct chemical entities with unique physicochemical and pharmacological properties. The trihydrate, while often less soluble, typically offers superior stability against humidity, making it a more robust and predictable form for development. Conversely, the anhydrous form may offer a solubility advantage but requires stringent control over environmental moisture during manufacturing and storage to prevent conversion.

A thorough understanding, achieved through the application of a comprehensive suite of analytical techniques, is essential for selecting the optimal solid-state form. This decision, made early in development, underpins the creation of a safe, effective, and consistent pharmaceutical product.

References

-

Title: Solid-State Properties of Pharmaceutical Materials Source: Brittain, H. G. (Ed.). (2016). Polymorphism in Pharmaceutical Solids. CRC press. URL: [Link]

-

Title: The Importance of Solubility in Pharmaceutical Development Source: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) Basics Source: TA Instruments URL: [Link]

-

Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

An In-depth Technical Guide to the Safe Handling of 2-Piperazin-1-ylbenzoic Acid Trihydrate

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive safety and handling guide for 2-Piperazin-1-ylbenzoic acid trihydrate, a compound often utilized in pharmaceutical research and development. While a specific Safety Data Sheet (SDS) for the trihydrate form is not commonly available, this guide synthesizes data from the anhydrous form (CAS 446831-27-2) and the parent piperazine structure to establish a robust safety protocol. The presence of water molecules in the trihydrate form primarily affects physical properties like molecular weight and melting point, but does not significantly alter the inherent chemical or toxicological hazards of the core molecule.

Section 1: Chemical Identity and Physical Properties

2-Piperazin-1-ylbenzoic acid is a heterocyclic compound incorporating both a piperazine ring and a benzoic acid moiety.[1][2] This structure is foundational to its utility as a building block in medicinal chemistry. Understanding its physical and chemical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | 2-Piperazin-1-ylbenzoic acid | [1][2] |

| Synonym(s) | 2-(1-piperazinyl)benzoic acid | [3] |

| CAS Number | 446831-27-2 (Anhydrous) | [1][2][3] |

| Molecular Formula | C11H14N2O2 | [1][2] |

| Molecular Weight | 206.24 g/mol (Anhydrous) | [1] |

| Physical State | Solid | [1][3] |

| Appearance | Off-white solid | [4] |

| Purity | Typically ≥95% | [1][3] |

| Storage Temperature | Ambient | [3] |

Note: The molecular weight of the trihydrate form would be approximately 260.29 g/mol , accounting for three water molecules.

Section 2: Hazard Identification and Risk Assessment

Based on available data for the anhydrous form and related piperazine compounds, 2-Piperazin-1-ylbenzoic acid is classified as hazardous. The primary risks are associated with its irritant and harmful properties upon exposure.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

Hazard Pictogram:

-

GHS07: Harmful/Irritant[1]

The piperazine moiety itself is known to be a skin and respiratory sensitizer and can cause severe skin burns and eye damage.[4][5][6] While the benzoic acid derivative is less severe, a cautious approach assuming potential for sensitization is warranted.

Hazard Assessment Workflow

A systematic approach to hazard assessment is crucial before commencing any work with this compound. The following workflow outlines the necessary steps for a comprehensive risk evaluation.

Caption: A decision tree for first aid response following exposure to 2-Piperazin-1-ylbenzoic acid trihydrate.

Detailed First-Aid Protocols:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4][6][7]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention. [4][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [7][8]* Ingestion: Do NOT induce vomiting. [4][5]If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water for dilution. [9][10]Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [4]

Section 5: Stability, Reactivity, and Disposal

Chemical Stability:

-

The compound is stable under normal, recommended storage conditions. [4][5]* As with many piperazine derivatives, it may be sensitive to light and moisture (hygroscopic). [4][6] Incompatible Materials:

-

Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. [4] Hazardous Decomposition Products:

-

When heated to decomposition, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). [4] Disposal Considerations:

-

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

Do not allow the material to enter drains or waterways. [8]* Dispose of the substance and its container to an approved waste disposal plant. [7][8]Contact a licensed professional waste disposal service for proper disposal.

References

-

GHS Classification - piperazine dihydrochloride . ChemReg.net. [Link]

-

Piperazine Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

-

Piperazine | C4H10N2 | CID 4837 . PubChem - NIH. [Link]

-

PIPERAZINE ANHYDROUS Safety Data Sheet . s d fine-chem limited. [Link]

-

Safety Data Sheet - Benzoic Acid . sial.com. [Link]

-

H 5120 HARDENER STANDARD, FAST, SLOW Safety Data Sheet . Pkwteile.de. [Link]

-

Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]

-

2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 . PubChem - NIH. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Piperazin-1-yl-benzoic acid | CAS 446831-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Piperazin-1-yl-benzoic acid | 446831-27-2 [sigmaaldrich.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.ca [fishersci.ca]

- 8. pccarx.com [pccarx.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. philasd.org [philasd.org]

Engineering Synergistic Pharmacophores: A Technical Guide to Piperazine-Benzoic Acid Intermediates

Executive Summary

The fusion of piperazine and benzoic acid moieties within a single molecular framework represents a cornerstone strategy in modern drug design. This combination yields bifunctional intermediates that offer highly tunable physicochemical properties, predictable pharmacokinetics, and versatile synthetic handles. This whitepaper provides an in-depth mechanistic analysis of these intermediates, focusing on the causality behind amide coupling strategies and detailing a self-validating synthetic protocol for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a critical precursor in targeted oncology.

Introduction: The Synergistic Pharmacophore

The rational design of active pharmaceutical ingredients (APIs) frequently relies on privileged scaffolds. The piperazine heterocycle is ubiquitous in anti-infective, antipsychotic, and antineoplastic agents. Structurally, it is a saturated six-membered ring containing two opposing nitrogen atoms. This architecture confers conformational flexibility (readily adopting chair or boat conformations to fit receptor pockets) and tunable basicity[1]. Piperazine possesses two distinct pKa values (typically ~5.3 and ~9.7), allowing it to act as a potent proton acceptor at physiological pH, which drastically improves the aqueous solubility of lipophilic drug candidates[2].

Conversely, the benzoic acid moiety serves as a robust structural anchor. It modulates the overall lipophilicity of the molecule, acts as a strong hydrogen-bond donor/acceptor, and provides an essential synthetic handle for downstream functionalization[3].

When combined, intermediates containing both piperazine and benzoic acid moieties function as highly versatile building blocks. They act as rigid vectors that can bridge distinct pharmacophores while maintaining a favorable balance of aqueous solubility and membrane permeability.

Mechanistic Insights: Causality in Amide Coupling

The primary method for incorporating these bifunctional intermediates into complex APIs is via amide bond formation. As a Senior Application Scientist, it is critical to understand that the choice of coupling reagent is not arbitrary; it is strictly dictated by the steric and electronic environment of the substrates.

For standard couplings involving unhindered primary amines, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt is the preferred system. The causality here is driven by downstream processing: EDC generates a highly water-soluble urea byproduct that is easily removed during standard aqueous workup, preventing API contamination and streamlining scale-up[3].

However, when coupling sterically hindered piperazine derivatives or deactivated anilines, standard carbodiimides fail. In these scenarios, uronium-based reagents like HATU are required[4]. The mechanistic advantage of HATU lies in the generation of an OAt (oxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine nucleophile. This interaction pre-organizes the transition state, drastically accelerating aminolysis and suppressing unwanted epimerization[5].

Fig 1: Mechanistic pathway of HATU-mediated amide coupling with anchimeric assistance.

Physicochemical & Pharmacokinetic Profiling

To predictably engineer drug behavior, scientists must track the physicochemical shifts that occur when these two moieties are fused. The table below summarizes the core properties of the isolated moieties versus the combined intermediate.

| Property | Piperazine Core | Benzoic Acid Core | 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid |

| Molecular Weight | 86.14 g/mol | 122.12 g/mol | 234.29 g/mol |

| pKa (Basic) | ~5.3, 9.7[2] | N/A | ~8.5 (Piperazine N) |

| pKa (Acidic) | N/A | 4.20 | 4.31[6] |

| LogP (Predicted) | -1.50 | 1.87 | 0.50 - 1.00 |

| Primary Function | Solubilizer, rigid linker | Lipophilic anchor | Bifunctional bridging intermediate |

Case Study: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a critical intermediate in the synthesis of Imatinib, a breakthrough BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia[7]. The synthesis relies on a nucleophilic aliphatic substitution (

Fig 2: Step-by-step synthetic workflow for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

Self-Validating Experimental Protocol

Step 1: SN2 Alkylation

-

Procedure: Charge a reactor with methyl 4-(chloromethyl)benzoate (1.0 eq) and toluene. Add 1-methylpiperazine (1.2 eq) and anhydrous

(2.0 eq). Reflux the mixture. -

Causality:

is employed as a heterogeneous base to scavenge the -

In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the UV-active electrophile spot completely disappears, confirming quantitative conversion to methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate. Filter the inorganic salts and concentrate the filtrate.

Step 2: Saponification & Zwitterion Isolation

-

Procedure: Dissolve the crude ester in a Methanol/Water (3:1 v/v) mixture. Add KOH (2.5 eq) and heat to reflux for 1 hour[6].

-

Causality: Methanol is required as a co-solvent to ensure the lipophilic organic intermediate remains in solution, while water is necessary to dissolve the KOH and facilitate the hydroxide attack on the ester carbonyl.

-

Isolation via Isoelectric Precipitation: Cool the mixture to room temperature. Meticulously adjust the pH to exactly 6.0 using 2M

. -

Causality for pH 6.0: The target molecule is a zwitterion, possessing a carboxylic acid (pKa ~4.31) and a basic piperazine nitrogen (pKa ~8.5)[6]. At pH 6.0, the molecule reaches its isoelectric point (where the net charge is zero). This minimizes its aqueous solubility, forcing the highly pure product to precipitate out of the aqueous layer.

-

Validation: Filter the resulting white solid and dry under vacuum. Confirm structural integrity via

NMR (DMSO-

Conclusion

The integration of piperazine and benzoic acid moieties creates a highly versatile class of pharmaceutical intermediates. By understanding the fundamental causality behind their physicochemical properties—such as utilizing isoelectric points for zwitterion isolation and leveraging anchimeric assistance for hindered amide couplings—scientists can design highly efficient, scalable, and self-validating synthetic workflows for next-generation therapeutics.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry, nih.gov,

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties, preprints.org,

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, chemicalbook.com,

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors, acs.org,

- A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors, researchg

- Epimeris

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Whitepaper: Thermal Dynamics and Physical State Characterization of 2-(1-Piperazinyl)benzoic Acid Trihydrate

Executive Summary

In pharmaceutical development and advanced organic synthesis, the accurate characterization of an intermediate's physical state is paramount for downstream processing, formulation, and stability testing. 2-(1-Piperazinyl)benzoic acid trihydrate is a complex zwitterionic molecule that presents unique thermal characterization challenges. This whitepaper provides an in-depth technical guide to understanding its physical state and outlines a self-validating analytical protocol to accurately determine its phase transitions and melting point.

Structural and Physical State Profiling

At standard temperature and pressure (STP), 2-(1-Piperazinyl)benzoic acid typically exists as a [1]. However, its behavior is dictated by its underlying chemical structure.

The molecule features a secondary amine on the piperazine ring (typical pKa ~9.0) and a carboxylic acid moiety on the phenyl ring (typical pKa ~4.0). In the solid state, proton transfer occurs from the acid to the amine, creating a highly stable zwitterionic lattice. The trihydrate form, specifically identified as , incorporates three water molecules per Active Pharmaceutical Ingredient (API) molecule. These water molecules act as critical hydrogen-bond bridges that stabilize the charged network.

The "Melting Point" Fallacy in Hydrated Zwitterions

As a Senior Application Scientist, I frequently observe a critical error in early-stage drug development: misreporting the dehydration endotherm of a hydrate as its true melting point.

For 2-(1-Piperazinyl)benzoic acid trihydrate, assigning a single "melting point" is scientifically inaccurate. The compound undergoes a sequential thermal degradation profile. True melting only occurs after the trihydrate crystal lattice has collapsed, released its water, and reorganized into the anhydrous form. Because the anhydrous zwitterion is held together by strong ionic interactions, its true melting point is driven unusually high, typically resulting in concurrent thermal decomposition.

Self-Validating Experimental Protocol: Orthogonal TGA/DSC

To accurately separate dehydration from melting, we must employ a self-validating system using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology

-

Sample Preparation: Weigh 3.0–5.0 mg of the trihydrate powder into a standard aluminum crucible.

-

Pan Selection (The Crucial Step): Crimp the crucible with a lid containing a 50 µm pinhole.

-

Causality: If a hermetically sealed pan is used, the evolved water vapor cannot escape. This increases the internal partial pressure of water, artificially shifting the dehydration endotherm to a higher temperature and potentially inducing hydrothermal melting (where the API dissolves in its own water of crystallization). The pinhole ensures controlled vapor escape, yielding true solid-to-solid dehydration kinetics.

-

-

Purge Gas Configuration: Utilize dry Nitrogen (

) at a flow rate of 50 mL/min.-

Causality: The nitrogen sweep immediately removes evolved moisture from the microbalance environment. This prevents re-condensation on the cooler parts of the furnace, which would otherwise skew the mass-loss validation.

-

-

Thermal Ramp: Heat the sample from 25 °C to 300 °C at a highly controlled rate of 10 °C/min.

-

Data Integration & Validation: Overlay the TGA mass loss derivative (DTG) with the DSC heat flow.

-

Self-Validating System: A valid dehydration event must show an endotherm on the DSC that perfectly aligns temporally with a mass loss on the TGA. For this trihydrate, the theoretical mass of water is ~20.8% (3 moles of

per mole of anhydrous API). If the TGA shows a ~20.8% loss, the DSC endotherm is definitively validated as dehydration. The subsequent endotherm with no immediate mass loss (or erratic mass loss due to degradation) is the true melting point.

-

Quantitative Data Interpretation

The table below summarizes the expected thermal events when subjecting the trihydrate to the protocol above.

| Thermal Phase | Temperature Range (°C) | TGA Mass Loss (%) | DSC Event | Physical State Transition |

| Phase I | 25 – 75 | < 0.1% | Stable Baseline | Stable Trihydrate (Solid) |

| Phase II | 80 – 120 | ~20.8% | Broad Endotherm | Dehydration (Solid |

| Phase III | 120 – 210 | < 0.5% | Stable Baseline | Stable Anhydrous Zwitterion (Solid) |

| Phase IV | > 220 | > 10.0% | Sharp Endotherm / Exotherm | Melting & Decomposition (Solid |

Phase Transition Workflow

Figure 1: Thermal phase transitions of 2-(1-Piperazinyl)benzoic acid trihydrate during TGA/DSC.

Conclusion

Understanding the physical state of 2-(1-Piperazinyl)benzoic acid trihydrate requires looking beyond a simple capillary melting point test. Because of its hydrated, zwitterionic nature, researchers must account for the initial loss of crystalline water before evaluating the melting and decomposition of the anhydrous phase. By utilizing the self-validating TGA/DSC protocol outlined above, scientists can ensure absolute accuracy in their thermal characterization workflows.

References

Sources

Technical Guide: Commercial Availability & R&D Utilization of 2-(1-Piperazinyl)benzoic acid Trihydrate

This technical guide details the commercial availability, handling, and application of 2-(1-Piperazinyl)benzoic acid trihydrate , a critical building block in medicinal chemistry.

Executive Summary

2-(1-Piperazinyl)benzoic acid (often abbreviated as 2-PBA ) is a privileged scaffold in drug discovery, serving as a core moiety for kinase inhibitors, GPCR ligands, and non-classical antibiotic development. While the anhydrous form is chemically valid, the trihydrate form (CAS 1185169-24-7) is the preferred commercial variant due to its superior thermodynamic stability and non-hygroscopic nature under ambient conditions.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, ensuring reproducibility in synthetic workflows.

Chemical Identity & Specifications

Understanding the distinction between the anhydrous and hydrated forms is critical for stoichiometric accuracy in reaction planning.

| Feature | Trihydrate (Preferred) | Anhydrous (Hygroscopic) |

| CAS Number | 1185169-24-7 | 446831-27-2 |

| Formula | ||

| Molecular Weight | 260.29 g/mol | 206.24 g/mol |

| Appearance | Off-white crystalline solid | White to pale yellow powder |

| Solubility | Water, DMSO, Methanol | DMSO, Methanol (Limited in water) |

| Stability | Stable at RT; Non-hygroscopic | Hygroscopic; absorbs atmospheric moisture |

Structural Context

The molecule consists of a benzoic acid core substituted at the ortho position with a piperazine ring.[1] The zwitterionic nature of the free acid (carboxylate anion + piperazinium cation) drives the formation of the stable trihydrate crystal lattice.

Commercial Landscape & Procurement Strategy

Primary Suppliers & Grades

Availability is bifurcated into "Catalog" (Gram-scale) and "Bulk" (Kilogram-scale). The trihydrate is often listed simply as the "hydrate" or under the anhydrous CAS with a water content note.

-

Tier 1 (Global Distributors):

-

Sigma-Aldrich (Merck): Lists specifically as 2-(1-Piperazinyl)benzoic acid trihydrate (CAS 1185169-24-7). High purity (>97%), suitable for analytical standards and late-stage lead optimization.

-

Angene Chemical: Major supplier for bulk quantities; often the OEM source for smaller catalogs.

-

-

Tier 2 (Specialty Chemical):

-

Fluorochem / Apollo Scientific: Typically stock the anhydrous or unspecified hydrate forms. Critical Action: Always request a CoA prior to purchase to confirm water content if using these sources.

-

Procurement Decision Tree

Use the following logic to select the appropriate grade for your R&D phase.

Figure 1: Strategic sourcing workflow ensuring stoichiometric accuracy in downstream synthesis.

Technical Specifications & Quality Control (QC)

When receiving a shipment, "Trust but Verify" is the operating principle. The trihydrate form must be validated to prevent errors in reaction molarity.

QC Protocol: The "Self-Validating" Workflow

-

Visual Inspection: Product should be a free-flowing off-white crystal. Clumping indicates partial dehydration or excess moisture absorption (if anhydrous).

-

1H-NMR Verification:

-

Solvent: DMSO-d6 (D2O exchange will eliminate acid/amine protons).

-

Key Signals:

- 7.8–7.9 (dd, 1H, Ar-H ortho to COOH).

- 3.0–3.2 (m, 8H, Piperazine ring).

-

Impurity Check: Look for bis-alkylation (dimer) signals around

3.5, indicating unreacted 2-fluorobenzoic acid or over-reaction.

-

-

Water Content (Karl Fischer):

-

Theoretical: ~20.7% w/w for Trihydrate.

-

Acceptance Criteria: 19.0% – 22.0%.

-

Note: If the result is <5%, you have the anhydrous form. Store in a desiccator immediately.

-

Synthesis & Application Workflow

Origin & Synthesis

Commercially, this compound is synthesized via Nucleophilic Aromatic Substitution (SnAr) . Understanding this route helps predict potential impurities (e.g., inorganic salts, regioisomers).

Figure 2: Industrial synthesis pathway. The use of excess piperazine prevents dimer formation.

Handling in R&D

The trihydrate is thermodynamically stable , meaning it does not require a glovebox. However, during high-temperature reactions (>100°C), the lattice water will be released.

-

Reaction Setup: If using in water-sensitive reactions (e.g., acid chloride formation), azeotropic drying (Toluene reflux with Dean-Stark) is required to convert it to the anhydrous form in situ.

-

Coupling: For amide coupling (EDC/HOBt), the water of hydration is generally tolerated. Ensure the pH is adjusted to neutralize the piperazine secondary amine for nucleophilic attack.

References

-

Sigma-Aldrich. Product Specification: 2-(1-Piperazinyl)benzoic acid trihydrate (CAS 1185169-24-7).

-

PubChem. Compound Summary: 2-(1-Piperazinyl)benzoic acid.[1] National Library of Medicine.

-

Angene Chemical. Catalog Entry: 2-(1-Piperazinyl)benzoic acid.

-

Sciforum. An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis. (Contextual reference for piperazinyl-benzoate chemistry).

Sources

Stability of piperazine benzoic acid derivatives in storage

Stability and Degradation Profiling of Piperazine Benzoic Acid Derivatives: A Comprehensive Technical Guide

Piperazine benzoic acid derivatives are ubiquitous in modern pharmaceutical development, frequently serving as privileged scaffolds for CNS agents, spasmolytics, and PROTAC linkers[1]. However, their structural duality—combining a highly nucleophilic, basic piperazine ring with a functionalized benzoic acid moiety—creates unique physicochemical vulnerabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical degradation concepts. This guide provides a mechanistic understanding of why these molecules degrade, coupled with a self-validating experimental framework to accurately profile their stability during storage and formulation.

Mechanistic Pathways of Degradation

Understanding the intrinsic reactivity of your compound is the first step in formulating a stable drug product. Piperazine benzoic acid derivatives typically degrade via three primary pathways during storage:

-

Hydrolytic Cleavage (pH-Dependent): The amide or ester linkages connecting the piperazine and benzoic acid units are highly susceptible to hydrolysis. At pH extremes, hydroxide and hydrogen ions accelerate this pseudo-first-order kinetic reaction[2].

-

Oxidative Degradation: The secondary or tertiary amines within the piperazine ring are electron-rich. In the presence of reactive oxygen species (ROS) or atmospheric oxygen, these nitrogen atoms readily undergo N-oxidation, forming highly polar N-oxide degradants[3].

-

Thermal and Photolytic Cleavage: While 6-membered piperazine rings are relatively stable compared to 5- or 7-membered analogs, methyl substitution on the ring can significantly increase thermal degradation rates[4]. Furthermore, exposure to UV/Vis light can induce radical cleavage of benzyl or phenyl groups attached to the piperazine core.

Figure 1: Primary chemical degradation pathways of piperazine benzoic acid derivatives.

Experimental Protocol: Self-Validating Forced Degradation

To develop a stability-indicating analytical method per ICH Q1A guidelines, the drug substance must be deliberately exposed to environmental stress[5]. The following protocol is designed as a self-validating system .

Causality Note: A common pitfall in stability testing is the generation of artifactual data. If a stressed sample is not properly quenched, degradation will continue inside the HPLC autosampler, skewing kinetic data and potentially damaging the stationary phase.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the drug substance in a highly pure, compatible solvent (e.g., Acetonitrile/Water) to achieve a precise concentration of 1.0 mg/mL.

-

Stress Application (Aliquoting):

-

Acidic: Add 0.1 M HCl. Store at 60°C.

-

Basic: Add 0.1 M NaOH. Store at 60°C.

-

Oxidative: Add 3%

. Store at Room Temperature.

-

-

Quenching & Neutralization (Critical Step): Withdraw aliquots at predefined time points (e.g., 24h, 48h). Immediately neutralize acid-stressed samples with an equivalent volume of 0.1 M NaOH, and base-stressed samples with 0.1 M HCl[3]. This halts the degradation kinetics precisely at the target timepoint.

-

Chromatographic Analysis: Inject the neutralized samples into an HPLC-DAD/MS system. Ensure the mobile phase is buffered to an optimal pH to prevent peak tailing of the basic piperazine moiety[3].

-

Mass Balance Calculation: Validate the assay by calculating the mass balance: (Area of Parent + Sum of Degradant Areas) ≈ 100% ± 5% of Initial Area. If the mass balance falls below 95%, it indicates that secondary degradants are either retained on the column, lack a UV chromophore, or have volatilized.

Figure 2: Standardized forced degradation workflow ensuring self-validating results.

Quantitative Degradation Profiling

The table below summarizes the typical kinetic outcomes when piperazine benzoic acid derivatives are subjected to the forced degradation protocol. Target degradation is generally aimed between 5% and 20% to generate meaningful secondary impurities without destroying the primary scaffold completely.

Table 1: Typical Forced Degradation Conditions and Kinetic Outcomes

| Stress Condition | Reagent / Environment | Duration & Temp | Expected Degradation Pathway | Typical Target Degradation |

| Acidic Hydrolysis | 0.1 M HCl | 24-48h @ 60°C | Amide/Ester cleavage | 5 - 15% |

| Basic Hydrolysis | 0.1 M NaOH | 24-48h @ 60°C | Amide/Ester cleavage | 10 - 20% |

| Oxidation | 3% | 24h @ 25°C | N-oxidation of piperazine | 10 - 25% |

| Thermal (Solid) | Dry Heat | 7-14 days @ 80°C | Ring opening / Polymerization | < 5% |

| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hours | Radical cleavage | 5 - 10% |

Formulation and Storage Mitigation Strategies

Once the degradation pathways are analytically confirmed, formulation strategies must be deployed to mitigate these vulnerabilities:

-

Salt Formation: Formulating the basic piperazine drug as a salt (e.g., citrate, hydrochloride, or benzoate) protonates the secondary/tertiary amines. This effectively "locks" the lone electron pair, drastically reducing susceptibility to N-oxidation[3].

-

Excipient Selection: For aqueous formulations, incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to scavenge ROS[3].

-

Storage Conditions: Empirical data shows that storing piperazine samples at room temperature leads to rapid degradation; long-term stability requires refrigeration (2-8°C) or freezing (-20°C) in tightly sealed, amber-colored containers to prevent photo-oxidation and hygroscopic swelling[6].

References[3] Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Available at: https://benchchem.com[6] PubMed / NIH. Stability of Synthetic Piperazines in Human Whole Blood. Available at: https://pubmed.ncbi.nlm.nih.gov[2] Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Available at: https://isaacpub.org[4] ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: https://researchgate.net[5] SAPUB. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: https://sapub.org[1] MedChemExpress. PROTAC Linker. Available at: https://medchemexpress.com

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. isaacpub.org [isaacpub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cyclization Strategies for 2-(1-Piperazinyl)benzoic Acid to Access 3D-Rich Tricyclic Heterocycles

Introduction & Strategic Rationale

In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve target selectivity, solubility, and metabolic stability. 2-(1-Piperazinyl)benzoic acid is a highly versatile, bifunctional building block that offers a unique geometric juxtaposition: an ortho-carboxylic acid paired with a secondary piperazine amine.

This specific spatial arrangement allows for the construction of complex tricyclic architectures. However, cyclizing this precursor presents significant thermodynamic and kinetic challenges. The distance between the reactive N4 of the piperazine and the C1-carboxylate requires the formation of a 7-membered ring fused across a pre-existing piperazine, resulting in a bridged 1,4-diazabicyclo[3.2.2]nonane core. Because the formation of bridged and medium-sized rings is entropically disfavored, intermolecular oligomerization is a major competing pathway [1].

This application note details two field-proven, self-validating methodologies to successfully cyclize 2-(1-piperazinyl)benzoic acid:

-

Direct Intramolecular Macrolactamization to form rigid benzo-fused 1,4-diazabicyclo[3.2.2]nonan-ones.

-

Tandem Urea Formation and Macrocyclization to access 9-membered tricyclic benzodiazepine-dione analogs.

Mechanistic Rationale & Causality

Pathway A: High-Dilution Lactamization

To enforce causality toward the desired intramolecular event over polymerization, two conditions are strictly required:

-

Pseudo-High Dilution: Maintaining the concentration of the reactive intermediate below 0.005 M ensures that the rate of intramolecular collision outcompetes intermolecular collisions.

-

Kinetic Acceleration via HATU: The use of HATU generates an HOAt active ester. The pyridine nitrogen of HOAt provides neighboring group participation, hydrogen-bonding with the incoming secondary amine to kinetically accelerate the difficult ring closure [2].

Mechanistic pathway of HATU-mediated macrolactamization under high-dilution conditions.

Pathway B: Tandem Urea Macrocyclization

Direct multicomponent reactions (like the Ugi-4CR) fail here because the piperazine N4 is a secondary amine, which prevents the final Mumm rearrangement. Instead, reacting the secondary amine with an isocyanate forms a stable urea. The urea nitrogen (which retains a proton) can subsequently attack the activated carboxylate. This two-step tandem sequence reliably yields a 9-membered macrocyclic ring fused to the piperazine and benzene rings [3].

Data Presentation: Optimization of Cyclization Conditions

The following table summarizes the quantitative optimization data for both cyclization pathways, highlighting the critical nature of coupling reagent selection and concentration.

| Cyclization Method | Reagents / Additives | Solvent | Concentration | Temp (°C) | Time (h) | Yield (%) |

| Direct Lactamization | EDC·HCl, HOBt, DIPEA | DMF | 0.05 M | 25 | 24 | 15% (Oligomers) |

| Direct Lactamization | PyBOP, DIPEA | DCM | 0.01 M | 25 | 24 | 42% |

| Direct Lactamization | HATU, DIPEA | DMF | 0.005 M | 25 | 12 | 78% |

| Urea Macrocyclization | 1. RNCO 2. EDC, HOBt | THF / DCM | 0.01 M | 40 | 24 | 51% |

| Urea Macrocyclization | 1. RNCO 2. HATU, DIPEA | THF / DMF | 0.005 M | 60 | 18 | 65% |

Experimental Protocols

Protocol 1: Synthesis of Benzo-fused 1,4-diazabicyclo[3.2.2]nonan-one via High-Dilution Macrolactamization

Self-Validating Checkpoint: The absence of a mass peak at [2M+H]⁺ confirms successful intramolecular cyclization.

-

Preparation of Precursor Solution: Dissolve 2-(1-piperazinyl)benzoic acid (1.0 mmol, 206 mg) in 150 mL of anhydrous DMF to achieve a pseudo-high dilution concentration of ~0.006 M.

-

Base Addition: Add DIPEA (3.0 mmol, 522 µL) to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere to ensure complete deprotonation of the carboxylic acid.

-

Slow Activation: Dissolve HATU (1.2 mmol, 456 mg) in 50 mL of anhydrous DMF. Add this HATU solution dropwise to the reaction mixture using a syringe pump over a period of 4 hours. (Note: Slow addition maintains a vanishingly low steady-state concentration of the highly reactive HOAt ester, favoring intramolecular cyclization).

-

Reaction Maturation: Allow the reaction to stir at room temperature for an additional 8 hours. Monitor completion via LC-MS (Target mass [M+H]⁺ = 189.1).

-

Workup: Concentrate the DMF under reduced pressure using a high-vacuum rotary evaporator. Redissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 5% aqueous NaHCO₃ (2 x 50 mL), 1 M HCl (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH, gradient 98:2 to 90:10) to afford the pure bridged tricyclic lactam.

Protocol 2: Tandem Urea Formation and Macrocyclization

Self-Validating Checkpoint: Isolation of the intermediate urea ensures no competing mixed anhydrides are formed during the subsequent activation step.

Step-by-step experimental workflow for tandem urea formation and macrocyclization.

-

Urea Formation: In a 50 mL round-bottom flask, suspend 2-(1-piperazinyl)benzoic acid (0.5 mmol, 103 mg) in 10 mL of anhydrous THF. Add tert-butyl isocyanate (0.55 mmol, 63 µL) and stir at room temperature for 4 hours.

-

Intermediate Verification: Evaporate the THF under reduced pressure. Analyze the crude residue via LC-MS to confirm quantitative conversion to the urea intermediate (Target mass [M+H]⁺ = 306.2).

-

High-Dilution Activation: Dissolve the crude urea in 100 mL of anhydrous DMF (0.005 M). Add DIPEA (1.5 mmol, 261 µL).

-

Macrocyclization: Add HATU (0.6 mmol, 228 mg) in one portion. Heat the reaction mixture to 60 °C in an oil bath and stir for 18 hours. The elevated temperature provides the necessary kinetic energy to overcome the transannular strain of the forming 9-membered ring.

-

Workup and Purification: Cool the reaction to room temperature and remove the DMF under high vacuum. Redissolve in EtOAc, wash with saturated NaHCO₃, and dry over Na₂SO₄. Purify the crude residue directly by preparative RP-HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the tricyclic benzodiazepine-dione analog.

References

-

Contemporary strategies for peptide macrocyclization Source: Nature Chemistry URL:[Link]

-

Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold Source: Journal of the American Chemical Society URL:[Link]

-

Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

Application Notes & Protocols: Leveraging 2-(1-Piperazinyl)benzoic Acid as a Privileged Scaffold for Kinase Inhibitor Design

For Research, Scientific, and Drug Development Professionals

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. A cornerstone of this success lies in the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[2]

The piperazine ring is one such privileged structure, found in numerous FDA-approved drugs, including several kinase inhibitors like Imatinib and Palbociclib.[3][4] Its prevalence is due to a combination of favorable properties: the six-membered ring offers structural rigidity and two nitrogen atoms that serve as versatile synthetic handles for fine-tuning physicochemical properties like solubility and for establishing key interactions within the ATP-binding pocket of kinases.[5][6] When combined with a benzoic acid moiety, the resulting 2-(1-Piperazinyl)benzoic acid scaffold presents a unique and powerful starting point for inhibitor design. The benzoic acid group can act as a crucial hydrogen bond acceptor or engage in ionic interactions, while the distal piperazine nitrogen provides a vector for introducing substituents that can probe different regions of the kinase active site to achieve potency and selectivity.[7][8]

This guide provides a comprehensive overview of the strategic use of the 2-(1-Piperazinyl)benzoic acid scaffold, detailing rational design principles, synthetic protocols for library generation, biochemical screening methodologies, and strategies for interpreting structure-activity relationships (SAR).

The 2-(1-Piperazinyl)benzoic Acid Scaffold: A Profile

The 2-(1-Piperazinyl)benzoic acid scaffold is a synthetically tractable fragment that combines two key pharmacophoric elements.

-

The Piperazine Moiety : This saturated heterocycle is a cornerstone of medicinal chemistry.[9] Its two nitrogen atoms (at positions 1 and 4) provide both hydrogen bond donors and acceptors. The N1 nitrogen, attached to the benzoic acid ring, is typically less basic, while the N4 nitrogen is a key point for derivatization, allowing for the exploration of chemical space extending out of the primary binding pocket.[3] This feature is critical for developing selectivity among the highly conserved family of kinases.[10] Furthermore, the piperazine ring can improve aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2]

-

The Benzoic Acid Moiety : The carboxyl group is a strong hydrogen bond acceptor and can form critical interactions with the "hinge" region of the kinase ATP-binding site, which is a common anchoring point for many Type I kinase inhibitors.[11] Its acidic nature allows for the formation of salt bridges with basic residues like lysine, further stabilizing the inhibitor-protein complex. The phenyl ring itself can be substituted to modulate electronic properties or to create additional van der Waals or hydrophobic interactions.[8][12]

The combination of these two fragments in a single scaffold provides a robust platform for generating diverse chemical libraries with a high potential for identifying potent and selective kinase inhibitors.

Design Strategy and Synthetic Protocols

The primary strategy for elaborating on the 2-(1-Piperazinyl)benzoic acid core involves functionalization of the N4-position of the piperazine ring. This allows for the introduction of a wide variety of chemical groups that can interact with different subpockets of the kinase active site.

Caption: Rational design strategy for derivatizing the 2-(1-Piperazinyl)benzoic acid scaffold.

Protocol 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly effective for the N-arylation of piperazines.[13][14] This protocol allows for the coupling of various aryl halides to the scaffold.

Objective: To synthesize a library of N-aryl-2-(1-piperazinyl)benzoic acid derivatives.

Materials:

-

2-(1-Piperazinyl)benzoic acid hydrochloride

-

Aryl bromide or chloride of choice (e.g., 4-bromotoluene, 3-chloro-pyridine)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

Phosphine ligand (e.g., RuPhos, XPhos, or BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-(1-piperazinyl)benzoic acid hydrochloride (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (2.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the starting benzoic acid derivative.

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-12 hours.[13]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3-4.

-

Extraction: Separate the layers. The product may precipitate or remain in the aqueous layer. If it precipitates, it can be collected by filtration. If it remains aqueous, extract the organic layer with 1N HCl. Combine the acidic aqueous layers and basify with 1N NaOH to pH ~8-9, which may cause the product to precipitate. Alternatively, extract with a more polar solvent like dichloromethane.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final N-aryl derivative.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Screening and Assay Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity against the target kinase(s). The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]

Caption: High-level workflow for a typical kinase inhibition assay using the ADP-Glo™ system.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format, suitable for screening a library of compounds.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compounds (dissolved in 100% DMSO)

-

Target kinase and its specific substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) containing:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)[18]

-

384-well white assay plates (low volume)

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Create a serial dilution of your inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.

-

Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well.

-

Initiate Kinase Reaction: Prepare an ATP solution in kinase reaction buffer at a concentration close to its Kₘ for the target kinase. Add 2.5 µL of the ATP solution to each well to start the reaction (final volume 5 µL).

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).[19]

-

Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[17]

-

ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[19]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data using the positive (DMSO, 100% activity) and negative (no enzyme, 0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

-

Structure-Activity Relationship (SAR) Analysis

The data generated from the kinase assays are used to build an SAR, which describes how changes in the chemical structure of the compounds affect their biological activity.[20][21] This is an iterative process where the SAR from one round of screening informs the design of the next generation of compounds.

Example SAR Table:

| Compound ID | R-Group at N4-Position | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |

| Scaffold-01 | H | 12,500 | >20,000 | - |

| LIB-01A | 4-Methylphenyl | 450 | 5,600 | 12.4 |

| LIB-01B | 4-Methoxyphenyl | 320 | 8,900 | 27.8 |

| LIB-01C | 4-Chlorophenyl | 85 | 1,200 | 14.1 |

| LIB-01D | 3-Pyridyl | 150 | 15,000 | 100.0 |

| LIB-01E | Cyclopropyl | 2,100 | >20,000 | - |

Interpreting the SAR:

-

From Scaffold-01 to LIB-01A: Adding a simple aryl group at the N4-position dramatically increases potency against Kinase A, confirming the importance of this vector for exploring the active site.

-

Comparing LIB-01A, B, and C: The electronic properties of the phenyl ring substituent matter. The electron-withdrawing chloro group (LIB-01C) provides the highest potency, suggesting a potential interaction with a specific residue or a favorable conformational effect. The electron-donating methoxy group (LIB-01B) also improves potency over the methyl group.

-

Comparing LIB-01C and LIB-01D: Replacing the phenyl ring with a pyridyl ring (LIB-01D) slightly decreases potency against Kinase A but dramatically improves selectivity against Kinase B. This highlights how subtle changes can exploit differences in the active sites of two kinases.

-

Comparing Aryl vs. Alkyl (LIB-01E): The small, non-aromatic cyclopropyl group is poorly tolerated compared to the flat aryl rings, indicating a likely requirement for a π-stacking or hydrophobic interaction in this part of the binding pocket.

Conclusion and Future Directions

The 2-(1-Piperazinyl)benzoic acid scaffold represents a highly versatile and effective starting point for the design of novel kinase inhibitors. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination allows for the rapid generation of diverse chemical libraries.[22] When coupled with high-throughput screening methods such as the ADP-Glo™ assay, a wealth of SAR data can be generated efficiently.[16]

The insights gained from initial SAR studies guide a data-driven, iterative optimization process. Future work should focus on exploring a wider range of substituents at the N4-position to enhance potency and selectivity, modifying the benzoic acid ring to optimize hinge-binding interactions, and using computational modeling and structural biology (e.g., X-ray crystallography) to understand the precise binding mode of lead compounds.[23] This integrated approach will maximize the potential of this privileged scaffold to deliver novel and effective therapeutic agents.

References

-

[No Author]. (n.d.). ADP Glo Protocol. Retrieved from [Link]

-

McNulty, J., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

-

Walline, C. C., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Kumar, R., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

-

Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

-

[No Author]. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. ResearchGate. Retrieved from [Link]

-

Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Retrieved from [Link]

-

Rifai, E., et al. (2024). Kinome-Wide Virtual Screening by Multi-Task Deep Learning. PMC. Retrieved from [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Toronto. Retrieved from [Link]

-

Christodoulou, E., et al. (2019). An enriched structural kinase database to enable kinome-wide structure-based analyses and drug discovery. PMC. Retrieved from [Link]

-

Monge, A., et al. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Retrieved from [Link]

-

Nolan, S. P., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. ResearchGate. Retrieved from [Link]

-

Wieder, M., et al. (2026). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. ChemRxiv. Retrieved from [Link]

-

SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

-

Ten, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Norton, S., & de la Lande, I. S. (1973). Some pharmacological properties of piperazine. PubMed. Retrieved from [Link]

-

Staszewska-Krajewska, O., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Retrieved from [Link]

-

Gilbert, A. M., et al. (2020). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

- [No Author]. (n.d.). New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications. Google Patents.

-

Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

-

[No Author]. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

-

Shruthi, P., et al. (2023). In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia. STM Journals. Retrieved from [Link]

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. Retrieved from [Link]

-

Singh, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Retrieved from [Link]

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Retrieved from [Link]

Sources

- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]